molecular formula C11H18F2N2O2 B14012648 cis-5-Boc-3,3-difluorohexahydropyrrolo[3,4-b]pyrrole

cis-5-Boc-3,3-difluorohexahydropyrrolo[3,4-b]pyrrole

Cat. No.: B14012648
M. Wt: 248.27 g/mol
InChI Key: OFSBJWRGRKVXQR-UHFFFAOYSA-N
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Description

TERT-BUTYL 3,3-DIFLUOROHEXAHYDROPYRROLO[3,4-B]PYRROLE-5(1H)-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring fused with a hexahydropyrrolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 3,3-DIFLUOROHEXAHYDROPYRROLO[3,4-B]PYRROLE-5(1H)-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 3,3-DIFLUOROHEXAHYDROPYRROLO[3,4-B]PYRROLE-5(1H)-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions often require specific temperatures, pressures, and pH levels to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form .

Scientific Research Applications

TERT-BUTYL 3,3-DIFLUOROHEXAHYDROPYRROLO[3,4-B]PYRROLE-5(1H)-CARBOXYLATE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of TERT-BUTYL 3,3-DIFLUOROHEXAHYDROPYRROLO[3,4-B]PYRROLE-5(1H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives and fused ring systems with fluorine substitutions. Examples include:

  • 3,3-Difluoropyrrolidine
  • Hexahydropyrrolo[3,4-b]pyrrole derivatives

Uniqueness

TERT-BUTYL 3,3-DIFLUOROHEXAHYDROPYRROLO[3,4-B]PYRROLE-5(1H)-CARBOXYLATE is unique due to its specific structural features, such as the tert-butyl group and the difluoro substitutions. These features can impart distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H18F2N2O2

Molecular Weight

248.27 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate

InChI

InChI=1S/C11H18F2N2O2/c1-10(2,3)17-9(16)15-4-7-8(5-15)14-6-11(7,12)13/h7-8,14H,4-6H2,1-3H3

InChI Key

OFSBJWRGRKVXQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)NCC2(F)F

Origin of Product

United States

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